
2-Benzyl-1-ethylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1-ethylbenzimidazole is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . The molecular formula of this compound is C16H16N2.
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A recent study reports a simple process to synthesize and separate 2-substituted benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core with a benzyl group attached at the 2-position and an ethyl group attached at the 1-position .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The reaction of benzimidazoles involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Benzimidazole derivatives, including structures related to 2-Benzyl-1-ethylbenzimidazole, have been studied for their effectiveness as corrosion inhibitors. These compounds show significant potential in protecting metals, such as iron, in acidic environments. Their efficiency as corrosion inhibitors increases with concentration, suggesting their adsorption on metal surfaces follows Langmuir adsorption isotherm models. This property is crucial for extending the lifespan of metal components in industrial applications (Khaled, 2003).
Antimicrobial and Antifungal Applications
Benzimidazole derivatives, including those structurally similar to this compound, have shown promise in antimicrobial and antifungal applications. Notably, a polyclonal antibody recognizing carbendazim (a benzimidazole fungicide) and other benzimidazole-type fungicides was developed for potential use in detecting these compounds in environmental samples. This development underscores the versatility of benzimidazole derivatives in agricultural and environmental monitoring applications (Zikos et al., 2015).
Cancer Research
In cancer research, bisbenzimidazole compounds have demonstrated potential as antitumor agents. Their ability to bind to the DNA minor groove and exhibit growth inhibition in cancer cell lines, including those resistant to conventional drugs, highlights the therapeutic potential of benzimidazole derivatives in oncology. Such compounds could serve as a foundation for developing new cancer treatments (Mann et al., 2001).
Agricultural Applications
Benzimidazole derivatives have been explored for their use in agriculture, particularly as components of sustained-release formulations for fungicides like carbendazim. These formulations aim to improve the efficacy and reduce the environmental impact of these chemicals, demonstrating the role of benzimidazole derivatives in enhancing agricultural practices while minimizing their ecological footprint (Campos et al., 2015).
Wirkmechanismus
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the functional groups attached to the benzimidazole core .
Mode of Action
For instance, some benzimidazoles have been found to bind to the DNA minor groove, forming hydrogen bonds or van der Waals interactions with specific sequences in the DNA . The specific mode of action for 2-Benzyl-1-ethylbenzimidazole would depend on its specific target and the nature of its interaction with that target.
Biochemical Pathways
Benzimidazoles have been reported to exert their antitumor activity through various mechanisms, such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors . The specific pathways affected by this compound would depend on its specific target and mode of action.
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . The specific pharmacokinetic properties of this compound would depend on its chemical structure and the nature of its interaction with biological systems.
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects of this compound would depend on its specific target, mode of action, and the biochemical pathways it affects.
Action Environment
Benzimidazole derivatives have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the action of benzimidazole derivatives, including this compound, could potentially be influenced by environmental factors such as pH and ionic strength.
Zukünftige Richtungen
Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market . The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . This suggests that 2-Benzyl-1-ethylbenzimidazole and other benzimidazole derivatives may continue to be a focus of research in the future.
Eigenschaften
IUPAC Name |
2-benzyl-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYGSIIEUGRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

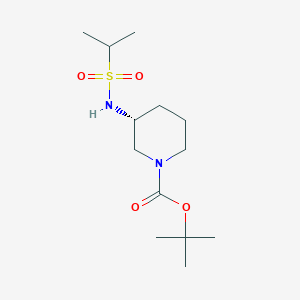
![N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2877811.png)

![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2877815.png)
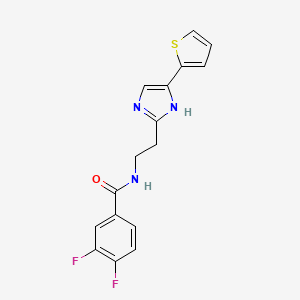

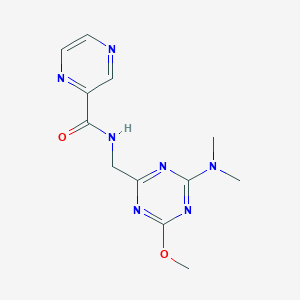
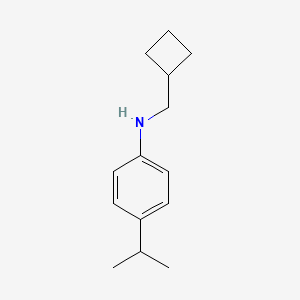
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2877822.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)
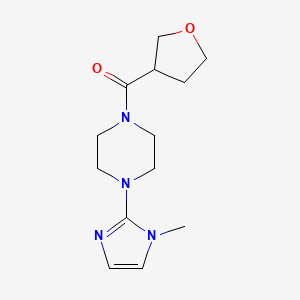
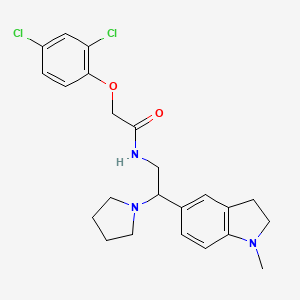
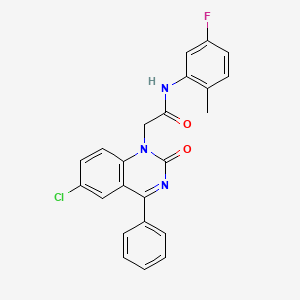
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877830.png)